REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:8](=O)[CH3:9])[CH:7]=1.C(O)=O.C([NH2:18])=O>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:8]([NH2:18])[CH3:9])[CH:7]=1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C(C)=O)OC
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
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extracted with benzene
|
Type
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CUSTOM
|
Details
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After removal of benzene
|
Type
|
CUSTOM
|
Details
|
by rotary evaporation the crude mixture
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Type
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TEMPERATURE
|
Details
|
was heated under reflux conditions in 3M HCl for 30 h
|
Duration
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30 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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ADDITION
|
Details
|
the reaction was added to ether
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The dichloromethane was evaporated
|
Type
|
CUSTOM
|
Details
|
to collect the title compound (2.7 g, 40%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=C(C1)C(C)N)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |